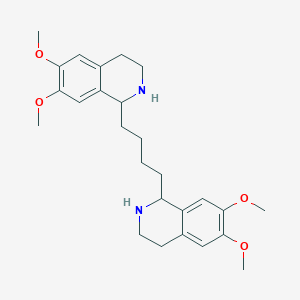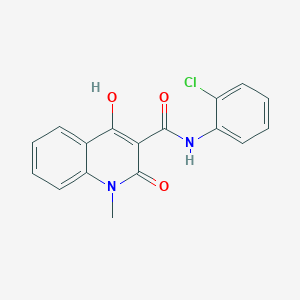
1-ethyl-4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethyl group, a hydroxy group, an oxo group, and a phenoxyacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Hydroxy and Oxo Group Addition: The hydroxy and oxo groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Phenoxyacetyl Group Addition: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride and a base.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative with a hydroxy group.
Substitution: Formation of quinoline derivatives with various substituents replacing the phenoxyacetyl group.
科学研究应用
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Lacks the phenoxyacetyl group, which may result in different chemical reactivity and biological activity.
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide: Similar structure but with variations in the substituents, leading to different properties.
Uniqueness
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
属性
分子式 |
C20H19N3O5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
1-ethyl-4-hydroxy-2-oxo-N'-(2-phenoxyacetyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H19N3O5/c1-2-23-15-11-7-6-10-14(15)18(25)17(20(23)27)19(26)22-21-16(24)12-28-13-8-4-3-5-9-13/h3-11,25H,2,12H2,1H3,(H,21,24)(H,22,26) |
InChI 键 |
HDWQDQVEGZVMHR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)COC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)


![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
